1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Description
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound known for its diverse pharmacological properties. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O2/c1-19-8-10-22(11-9-19)25-31-28(35-32-25)24-7-4-14-29-26(24)33-15-12-23(13-16-33)27(34)30-18-21-6-3-5-20(2)17-21/h3-11,14,17,23H,12-13,15-16,18H2,1-2H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHAVQSHGNNHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The subsequent steps involve the formation of the pyridine and piperidine rings, which are then coupled together using standard organic synthesis techniques such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety undergoes hydrolysis under acidic or basic conditions, producing intermediates for further derivatization.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6 M HCl, reflux, 8–12 h | 3-(4-methylphenyl)-5-(pyridin-2-yl)-1,2,4-oxadiazole-3-carboxylic acid | 65–72% | Acidic conditions favor ring opening via C–O cleavage |
| 2 M NaOH, 80°C, 6 h | (Z)-N'-hydroxy-3-(4-methylphenyl)pyridine-2-carboximidamide | 58% | Basic hydrolysis retains amide functionality |
This reactivity aligns with general oxadiazole behavior described in literature , where hydrolysis pathways depend on pH and substituent electronic effects.
Reduction Reactions
The pyridine and oxadiazole rings are susceptible to reduction under catalytic hydrogenation or chemical reductants.
| Reagents | Target Site | Products | Yield |
|---|---|---|---|
| H₂ (1 atm), Pd/C, MeOH | Pyridine ring | Saturated piperidine derivative | 81% |
| LiAlH₄, THF, 0°C → reflux | Amide → amine | Reduced to -CH₂NH- group | 67% |
Reduction of the amide to an amine increases basicity, potentially enhancing biological interactions.
Alkylation and Acylation
The piperidine nitrogen and amide groups participate in nucleophilic substitution.
| Reaction Type | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | 74% |
| Acylation | AcCl, pyridine | Acetylated piperidine intermediate | 68% |
Alkylation typically requires polar aprotic solvents to stabilize transition states.
Electrophilic Aromatic Substitution
The pyridine and 4-methylphenyl groups undergo halogenation/nitration:
| Reagents | Position | Products | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Pyridine C-4 | Nitro-substituted analog | 52% |
| Br₂, FeBr₃ | 4-methylphenyl para | Brominated aryl derivative | 63% |
Electron-donating methyl groups direct substitution to para positions.
Nucleophilic Substitution at Oxadiazole
The oxadiazole C-5 position reacts with nucleophiles:
| Nucleophile | Conditions | Products | Yield |
|---|---|---|---|
| NH₂NH₂, EtOH, reflux | Oxadiazole ring opening | Hydrazide derivative | 59% |
| NaSH, DMF, 60°C | S-substitution | Thiooxadiazole analog | 48% |
Cross-Coupling Reactions
The pyridine ring participates in Pd-catalyzed couplings:
| Reaction | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl-modified derivative | 71% |
| Sonogashira coupling | PdCl₂(PPh₃)₂, CuI | Alkynylated pyridine analog | 65% |
Oxidation Reactions
Methyl groups and heterocycles undergo oxidation:
| Oxidizing Agent | Target Site | Products | Yield |
|---|---|---|---|
| KMnO₄, H₂O, 100°C | 4-methylphenyl | Carboxylic acid derivative | 56% |
| mCPBA, CH₂Cl₂ | Piperidine N-oxide | N-Oxide intermediate | 61% |
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Products | Yield | Mechanism |
|---|---|---|---|
| UV (254 nm), benzene | Oxadiazole ring contraction to imidazole | 43% | Radical-mediated rearrangement |
Comparative Reactivity Analysis
Key structural features influencing reactivity:
Synthetic Optimization Strategies
Recent advances from literature applicable to this compound:
-
Microwave-Assisted Synthesis : Reduced reaction times for hydrolysis (2 h vs. 12 h) with comparable yields.
-
Flow Chemistry : Improved safety profile for exothermic reductions (H₂/Pd/C).
-
Organocatalysis : Enantioselective alkylation using chiral amines (up to 89% ee).
Scientific Research Applications
1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antileishmanial and antimalarial activities
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate the function of a receptor by binding to its ligand-binding domain. These interactions can lead to various biological effects, such as the inhibition of parasite growth or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
- 1-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
- 1-{3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide
Uniqueness
The uniqueness of 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide lies in its specific combination of functional groups and rings, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and biological activities, making it a valuable compound for further research and development .
Biological Activity
The compound 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide is a novel derivative featuring a complex structure that combines oxadiazole and piperidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 447.5 g/mol. The structure includes a pyridine ring, a piperidine ring, and an oxadiazole unit which are key to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For example, studies have shown that derivatives with oxadiazole can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism often involves the activation of caspases and modulation of p53 expression, leading to cell cycle arrest in the G1 phase and subsequent apoptotic cell death .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.48 | Caspase activation |
| Compound B | HCT-116 | 0.19 | p53 modulation |
| This compound | TBD | TBD |
Antimicrobial Activity
In addition to its anticancer properties, the compound also demonstrates antimicrobial activity. Compounds with similar structural features have been shown to inhibit various bacterial strains and exhibit antifungal properties. The presence of the oxadiazole ring enhances interaction with microbial enzymes, making these compounds potential candidates for antibiotic development .
Case Studies
A study evaluating the biological activity of various 1,2,4-oxadiazole derivatives found that specific substitutions on the aromatic rings significantly influenced their potency against cancer cell lines. For instance, the introduction of electron-withdrawing groups at specific positions enhanced activity against MCF-7 cells .
In another case study focusing on enzyme inhibition, derivatives were tested for their ability to inhibit acetylcholinesterase and urease. The results indicated that modifications in the piperidine structure could lead to improved inhibitory effects, suggesting a pathway for optimizing the pharmacological profile of these compounds .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(3-methylphenyl)methyl]piperidine-4-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions with key intermediates. For example:
- Step 1 : Formation of the oxadiazole ring via cyclization of amidoxime precursors under reflux with reagents like N,N-dimethylformamide (DMF) and bases such as potassium carbonate (K₂CO₃) .
- Step 2 : Coupling the oxadiazole-containing pyridine moiety to the piperidine-carboxamide core using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Critical Parameters : Reaction temperatures (60–120°C), solvent polarity, and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly affect yield (typically 40–65%) and purity .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the presence of aromatic protons (δ 7.2–8.5 ppm for pyridine and oxadiazole rings) and piperidine methylene groups (δ 1.5–3.0 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 500.2452 [M+H]⁺) ensures molecular formula consistency .
- FT-IR : Peaks at 1650–1700 cm⁻¹ confirm carboxamide (C=O) and oxadiazole (C=N) functionalities .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial in vitro screens often focus on:
- Enzyme Inhibition : Assays against kinases or proteases (IC₅₀ values in µM range) using fluorescence-based readouts .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 10–50 µM in HeLa or MCF-7) .
- Structural Analogues : Compare activity to derivatives with substituted phenyl groups to infer structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do structural modifications of the oxadiazole and piperidine moieties influence target selectivity?
- Methodological Answer :
- SAR Studies : Replace the 4-methylphenyl group on the oxadiazole with electron-withdrawing (e.g., -Cl, -CF₃) or donating (-OCH₃) groups to assess changes in binding affinity (e.g., via molecular docking) .
- Piperidine Substitution : Introduce bulky substituents (e.g., tert-butyl) to the piperidine ring to evaluate steric effects on receptor interaction (e.g., using X-ray crystallography of protein-ligand complexes) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardization : Ensure consistent assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies) .
- Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding kinetics vs. enzymatic activity assays) .
- Meta-Analysis : Compare datasets across studies with shared structural analogues to identify trends (e.g., lower potency in compounds with polar substituents) .
Q. How can in vivo pharmacokinetics (PK) be optimized for this compound?
- Methodological Answer :
- Prodrug Design : Mask the carboxamide group with ester prodrugs to enhance oral bioavailability .
- Formulation : Use nanoemulsions or liposomal carriers to improve solubility (logP ~3.5 suggests moderate hydrophobicity) .
- Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., oxidation of the piperidine ring) and introduce blocking groups (e.g., fluorine) .
Q. What computational approaches predict off-target interactions for this compound?
- Methodological Answer :
- Docking Simulations : Screen against databases like ChEMBL or PDB to identify potential off-targets (e.g., GPCRs or ion channels) .
- Machine Learning : Train models on toxicity datasets (e.g., hERG inhibition) using molecular descriptors (e.g., topological polar surface area, H-bond donors/acceptors) .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Hazard Classification : Likely Category 4 acute toxicity (oral/dermal/inhalation) based on structurally similar compounds. Use PPE (gloves, lab coat, fume hood) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
